3-Methyl-5-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-Methyl-5-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. For instance, the synthesis of similar spirocyclic compounds often starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide under basic conditions, followed by deprotection steps .
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-Methyl-5-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Methyl-5-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane-derived amino acids: These compounds share a similar spirocyclic core and have been studied for their biological activities.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
What sets 3-Methyl-5-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one apart is its unique combination of a spirocyclic core with a benzoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methyl-5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-21-17-9-16(7-8-18(17)26-19(21)23)27(24,25)22-12-20(13-22)10-15(11-20)14-5-3-2-4-6-14/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHSXJAXFOWUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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